molecular formula C19H34O3 B7770610 9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)-

9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)-

Cat. No.: B7770610
M. Wt: 310.5 g/mol
InChI Key: DIPHDXIHMQRKSX-RAXLEYEMSA-N
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Description

9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- is a chemical compound with the molecular formula C19H34O3. It is a methyl ester derivative of 9-octadecenoic acid, featuring a keto group at the 12th carbon position. This compound is part of the broader class of fatty acid methyl esters, which are commonly used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- typically involves the esterification of 9-octadecenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: 60-70°C

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves:

    Feedstock: 9-octadecenoic acid and methanol

    Catalyst: Acidic ion-exchange resins

    Temperature: 60-80°C

    Pressure: 1-2 atm

Chemical Reactions Analysis

Types of Reactions

9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form hydroxyl groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkoxides or amines in the presence of a base.

Major Products

    Oxidation: 9-Octadecenoic acid, 12-carboxylic acid, methyl ester.

    Reduction: 9-Octadecenoic acid, 12-hydroxy-, methyl ester.

    Substitution: Various alkyl or amino derivatives of the ester.

Scientific Research Applications

9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid derivatives.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism by which 9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- exerts its effects involves interactions with various molecular targets and pathways:

    Lipid Metabolism: It can be incorporated into lipid bilayers, affecting membrane fluidity and function.

    Enzyme Inhibition: It may inhibit enzymes involved in fatty acid oxidation, leading to altered metabolic pathways.

    Signal Transduction: It can modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 9-Octadecenoic acid, methyl ester (Oleic acid, methyl ester)
  • 9,12-Octadecadienoic acid, methyl ester (Linoleic acid, methyl ester)
  • 9-Octadecenoic acid, 12-hydroxy-, methyl ester (Ricinoleic acid, methyl ester)

Uniqueness

9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)- is unique due to the presence of the keto group at the 12th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with enzymes and receptors, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl (Z)-12-oxooctadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13H,3-9,11-12,14-17H2,1-2H3/b13-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPHDXIHMQRKSX-RAXLEYEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)C/C=C\CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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